7-Methyloctyl hydrogen sulfate
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Overview
Description
7-methyloctyl hydrogen sulfate is an alkyl sulfate that is 7-methyloctyl ester of sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate acid of a 7-methyloctyl sulfate.
Scientific Research Applications
1. Application in Experimental Pharmacology
Sila-hexocyclium methyl sulfate, a silicon analogue of hexocyclium methyl sulfate, demonstrates potent and selective antimuscarinic properties. Due to its remarkable selectivity, it is utilized in experimental pharmacology to classify various subtypes of muscarinic receptors (Tacke et al., 1989).
2. Catalytic Applications
3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst. It is used in the synthesis of various organic compounds, showcasing the potential of 7-Methyloctyl hydrogen sulfate derivatives in facilitating chemical reactions (Khaligh, 2014).
3. Biological Sulfate Reduction
Biological sulfate reduction is an essential process in treating sulfate-containing wastewaters from industries. In this process, sulfate is converted to hydrogen sulfide, which aids in the simultaneous removal of heavy metals through the formation of metal sulfides. This research highlights the importance of sulfate and related compounds in environmental applications (Liamleam & Annachhatre, 2007).
4. Environmental and Industrial Applications
In the rubber latex industry, sulfuric acid, a related compound, is heavily utilized, and the resultant sulfate-rich wastewater can cause environmental issues. Research in this area has led to the development of alternative methods and chemicals to minimize sulfate concentration and its related impacts (Chaiprapat et al., 2015).
Properties
Molecular Formula |
C9H20O4S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
7-methyloctyl hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H,10,11,12) |
InChI Key |
ARACXKCAGMFROY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCOS(=O)(=O)O |
Canonical SMILES |
CC(C)CCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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